Dulcoside A - 64432-06-0

Dulcoside A

Catalog Number: EVT-348159
CAS Number: 64432-06-0
Molecular Formula: C38H60O17
Molecular Weight: 788.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dulcoside A is a natural diterpene glycoside found in the leaves of the Stevia rebaudiana Bertoni plant, a perennial shrub native to South America. [] It is one of the several steviol glycosides present in the plant, contributing to its sweet taste. [] While stevioside and rebaudioside A are the most abundant and well-studied sweet components in Stevia rebaudiana, dulcoside A represents a minor constituent. [, , ] Its presence, along with other minor glycosides, contributes to the overall taste profile of stevia extracts. []

Dulcoside A has been identified as a potential source of natural sweeteners, though it possesses a lower sweetness intensity compared to stevioside and rebaudioside A. [, ] Research suggests it may possess biological activity and contribute to the therapeutic properties attributed to Stevia rebaudiana extracts. [, ]

Stevioside

Compound Description: Stevioside is a diterpene glycoside and one of the primary sweet-tasting compounds found in Stevia rebaudiana leaves. [, , , ] It is characterized by its steviol backbone with three glucose molecules attached. [] Stevioside is commercially significant as a sugar substitute. []

Relevance: Stevioside is a structurally similar compound to Dulcoside A, both sharing the same steviol backbone. [] They differ in the type and arrangement of sugar moieties attached to this backbone. Stevioside is often found in higher concentrations than Dulcoside A in Stevia extracts. [, ]

Rebaudioside A

Compound Description: Rebaudioside A is another major diterpene glycoside present in Stevia rebaudiana and is known for its sweet taste, surpassing sucrose in sweetness intensity. [, , ] It is often preferred over Stevioside due to its superior taste profile, lacking the bitter aftertaste sometimes associated with Stevioside. [, ]

Relevance: Like Dulcoside A, Rebaudioside A belongs to the steviol glycoside family. [] Although structurally similar, they differ in their glycosylation patterns. Rebaudioside A is frequently a focus in stevia research due to its desirable sweetness characteristics and is often studied alongside Dulcoside A when analyzing Stevia extracts. [, , , , , , , , , , , , , ]

Rebaudioside C

Compound Description: Rebaudioside C, another steviol glycoside found in Stevia rebaudiana, is characterized by its particular glycosylation pattern on the steviol core. [, ] It is considered less sweet compared to Rebaudioside A and Stevioside, and its presence can contribute to a bitter aftertaste in Stevia extracts. [, ]

Relevance: While structurally similar to Dulcoside A due to the shared steviol backbone, Rebaudioside C differs in its sugar attachments and their positions. [] Research often focuses on distinguishing and quantifying Rebaudioside C from other steviol glycosides, including Dulcoside A, to assess the overall taste profile of Stevia products. [, , , , , , , ]

Steviolbioside

Compound Description: Steviolbioside is a steviol glycoside present in lower amounts in Stevia rebaudiana compared to compounds like Stevioside and Rebaudioside A. [, ]

Relevance: Sharing the same steviol backbone as Dulcoside A, Steviolbioside is distinguished by its unique sugar moiety arrangement. [] It is frequently included in studies analyzing the complete steviol glycoside profile of Stevia, often alongside Dulcoside A. [, , , , , , ]

Rubusoside

Compound Description: Rubusoside is a steviol glycoside identified in Stevia rebaudiana [, , ], and is also found in other plant species like Rubus suavissimus.

Relevance: As a member of the steviol glycoside family, it shares the core structure with Dulcoside A but differs in the attached sugar residues. Rubusoside, along with Dulcoside A, is often analyzed in research investigating the diversity and abundance of steviol glycosides in Stevia plants. [, ]

Rebaudioside B

Compound Description: Rebaudioside B is a minor steviol glycoside found in Stevia rebaudiana extracts. [, , , ]

Relevance: As with the other mentioned compounds, Rebaudioside B and Dulcoside A share the core steviol structure but differ in the specific sugars attached and their linkage positions. Studies aiming to characterize the full spectrum of steviol glycosides in Stevia often include analysis of Rebaudioside B alongside Dulcoside A. [, , ]

Other Rebaudiosides (D, E, F)

Compound Description: Stevia rebaudiana contains a diverse array of steviol glycosides, with Rebaudioside D, E, and F being some of the minor compounds identified in its extracts. [, , , ]

Relevance: These Rebaudiosides, like Dulcoside A, belong to the steviol glycoside family, all sharing the steviol backbone. [] They are differentiated by their specific sugar moieties and linkage positions. Research aiming to comprehensively analyze the Stevia glycoside profile and understand the plant's phytochemical diversity includes the investigation of these minor Rebaudiosides alongside major compounds like Dulcoside A. [, , , ]

Overview

Dulcoside A is a natural sweetener derived from the plant Stevia rebaudiana. It belongs to the class of compounds known as steviol glycosides, which are characterized by their sweetness and potential applications as non-caloric sweeteners. Dulcoside A is particularly noted for its unique molecular structure and sweetness profile, making it an attractive alternative to traditional sugars.

Source

Dulcoside A is primarily extracted from the leaves of Stevia rebaudiana, a plant native to South America. The leaves of this plant contain various steviol glycosides, including stevioside, rebaudioside A, and dulcosides, which contribute to the plant's sweet taste. The extraction process typically involves methods such as water extraction, organic solvent extraction, or supercritical fluid extraction to isolate these glycosides from the leaf material .

Classification

Dulcoside A is classified under the diterpenoid group of plant secondary metabolites. Its structure is based on a steviol backbone with attached sugar moieties. It is specifically categorized as a steviol glycoside due to its glycosidic linkages with sugar units .

Synthesis Analysis

Methods

The synthesis of Dulcoside A can be achieved through various methods, including enzymatic synthesis and chemical synthesis. One notable method involves using lactic acid bacteria such as Leuconostoc kimchii to catalyze the glucosylation reactions necessary for forming steviol glycosides .

Technical Details:

  1. Enzymatic Synthesis: This method utilizes dextransucrase enzymes to facilitate the transfer of glucose units to the steviol backbone.
  2. Chemical Synthesis: Chemical methods may involve the use of protecting groups for hydroxyl functionalities followed by glycosylation reactions using activated sugar donors.

Recent studies have demonstrated that adventitious roots of Stevia rebaudiana can also be cultured to produce Dulcoside A efficiently .

Molecular Structure Analysis

Structure

Dulcoside A has a complex molecular structure that includes multiple sugar units attached to a steviol core. The typical molecular formula for Dulcoside A is C20H36O10C_{20}H_{36}O_{10}, and it features a combination of glucose and rhamnose units.

Data

  • Molecular Weight: Approximately 392.5 g/mol
  • Structural Features: The structure includes glycosidic bonds between the aglycone (steviol) and sugar moieties, which influence its sweetness and stability.
Chemical Reactions Analysis

Reactions

Dulcoside A undergoes various chemical reactions typical of glycosides, including hydrolysis under acidic or enzymatic conditions, which can release free sugars and aglycone components.

Technical Details:

  1. Hydrolysis: In acidic conditions, Dulcoside A can be hydrolyzed to yield steviol and monosaccharides.
  2. Glycosylation Reactions: It can participate in further glycosylation reactions to form more complex steviol glycosides.
Mechanism of Action

Process

The sweetness of Dulcoside A is primarily due to its interaction with taste receptors on the tongue, specifically the T1R2/T1R3 receptor complex. Upon binding, these receptors trigger a cascade of intracellular signaling events that result in the perception of sweetness.

Data

  • Sweetness Intensity: Dulcoside A exhibits a sweetness profile that can be comparable to sucrose but with a lower caloric value.
  • Binding Affinity: Studies suggest that structural modifications in Dulcoside A influence its binding affinity and sweetness perception compared to other steviol glycosides .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dulcoside A typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and ethanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Dulcoside A is stable under normal conditions but may degrade under extreme pH or high temperatures.
  • pH Sensitivity: Its stability can be affected by pH changes during food processing or storage.
Applications

Scientific Uses

Dulcoside A has several applications in food science and nutrition:

  1. Natural Sweetener: Used as a non-caloric sweetener in various food products, including beverages, desserts, and dietary supplements.
  2. Health Benefits: Research indicates potential health benefits such as anti-inflammatory properties and possible effects on blood glucose levels.
  3. Food Industry: Increasingly utilized in the formulation of low-calorie and sugar-free products due to its favorable taste profile without contributing calories .

Properties

CAS Number

64432-06-0

Product Name

Dulcoside A

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C38H60O17

Molecular Weight

788.9 g/mol

InChI

InChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3

InChI Key

CANAPGLEBDTCAF-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O

Synonyms

dulcoside A

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@]34CC[C@H]5[C@@]6(CCC[C@@]([C@H]6CC[C@]5(C3)CC4=C)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)CO)O)O)O)O)O

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